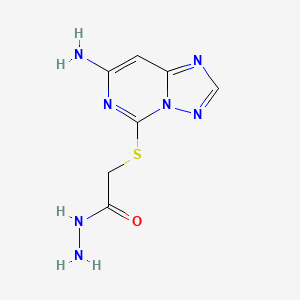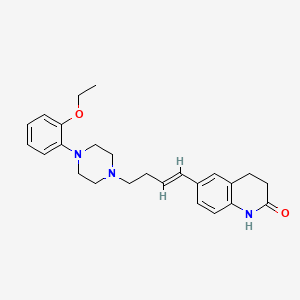
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of ethoxyphenyl, piperazinyl, butenyl, and dihydrocarbostyril groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenyl with piperazine to form 4-(2-ethoxyphenyl)-1-piperazine. This intermediate is then reacted with 1-butenyl bromide under basic conditions to yield 4-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-butenyl bromide. Finally, this compound undergoes a cyclization reaction with 3,4-dihydrocarbostyril in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohol derivatives.
科学的研究の応用
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .
類似化合物との比較
Similar Compounds
- 7-(2-Ethoxyphenyl)dihydroazolopyrimidines
- 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one
- 1-Acetyl-4-(4-{4-[(2-Ethoxyphenyl)Thio]-3-Nitrophenyl}Pyridin-2-Yl)Piperazine
Uniqueness
6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
80834-59-9 |
|---|---|
分子式 |
C25H31N3O2 |
分子量 |
405.5 g/mol |
IUPAC名 |
6-[(E)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]but-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H31N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-5,7-10,12,19H,2,6,11,13-18H2,1H3,(H,26,29)/b7-5+ |
InChIキー |
PPOSVGXTYKCAPK-FNORWQNLSA-N |
異性体SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC/C=C/C3=CC4=C(C=C3)NC(=O)CC4 |
正規SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCC=CC3=CC4=C(C=C3)NC(=O)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


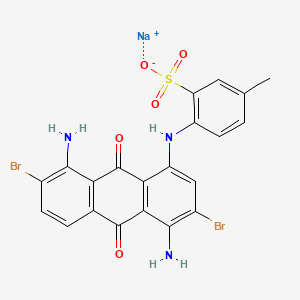

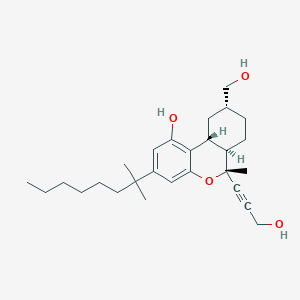
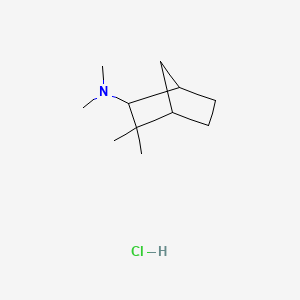
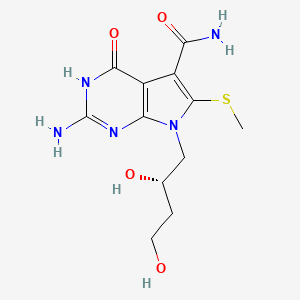
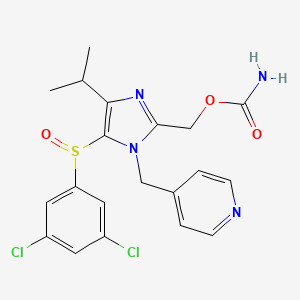
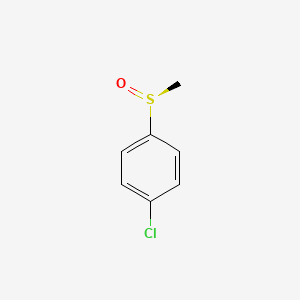
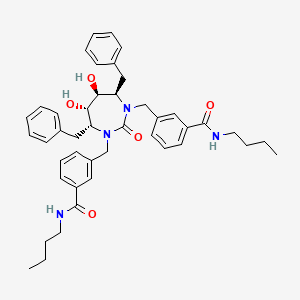
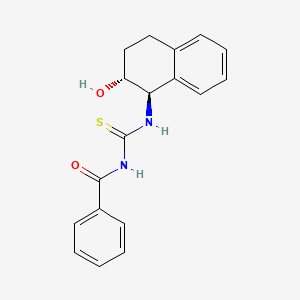
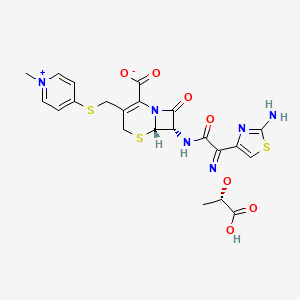

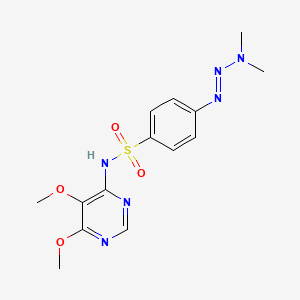
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
